molecular formula C24H48O5 B12683159 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) CAS No. 84455-33-4

9-Octadecenoic acid (Z)-, ester with oxybis(propanol)

Cat. No.: B12683159
CAS No.: 84455-33-4
M. Wt: 416.6 g/mol
InChI Key: DJOLDYDSJHUXRS-KVVVOXFISA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) typically involves the esterification reaction between oleic acid and oxybis(propanol). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of high-purity reactants and catalysts is essential to achieve a high yield and purity of the final product. The ester is then separated from the reaction mixture using techniques such as distillation, extraction, or chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Octadecenoic acid (Z)-, ester with oxybis(propanol) can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Original alcohol and acid.

    Substitution: New esters or other functionalized compounds.

Scientific Research Applications

9-Octadecenoic acid (Z)-, ester with oxybis(propanol) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release oleic acid and oxybis(propanol), which can then interact with cellular components. Oleic acid is known to modulate various signaling pathways, including those involved in inflammation and lipid metabolism. The exact molecular targets and pathways involved in the action of this ester are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    9-Octadecenoic acid (Z)-, octadecyl ester: Another ester of oleic acid with a different alcohol.

    9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester: An ester with a different diol.

    9-Octadecenoic acid (Z)-, ester with oxybis(propanediol): A similar compound with a different diol.

Uniqueness

9-Octadecenoic acid (Z)-, ester with oxybis(propanol) is unique due to its specific esterification with oxybis(propanol), which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

CAS No.

84455-33-4

Molecular Formula

C24H48O5

Molecular Weight

416.6 g/mol

IUPAC Name

3-(3-hydroxypropoxy)propan-1-ol;(Z)-octadec-9-enoic acid

InChI

InChI=1S/C18H34O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-3-1-5-9-6-2-4-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);7-8H,1-6H2/b10-9-;

InChI Key

DJOLDYDSJHUXRS-KVVVOXFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)COCCCO

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)COCCCO

Origin of Product

United States

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